molecular formula C24H21ClN2O3S B11031252 (5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione

(5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B11031252
M. Wt: 453.0 g/mol
InChI Key: FOEXWKGVVYYMPM-ZPHPHTNESA-N
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Description

The compound (5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique structure that combines a pyrroloquinoline core with a thiazolidine-dione moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoline core, followed by the introduction of the thiazolidine-dione moiety. Key reaction steps may include:

    Cyclization reactions: to form the pyrroloquinoline core.

    Substitution reactions: to introduce the chlorophenyl group.

    Condensation reactions: to attach the thiazolidine-dione moiety.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysts: to accelerate reaction rates.

    Temperature control: to maintain optimal reaction conditions.

    Purification techniques: such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

    Reducing agents: like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: including halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while reduction could produce various reduced derivatives.

Scientific Research Applications

(5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes: and inhibit their activity.

    Interact with cellular receptors: to modulate signaling pathways.

    Induce apoptosis: in cancer cells through activation of specific pathways.

Comparison with Similar Compounds

(5Z)-5-[6-(4-chlorophenyl)-4,4,6,8-tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]-1,3-thiazolidine-2,4-dione: can be compared with similar compounds such as:

    Thiazolidinediones: Known for their antidiabetic properties.

    Pyrroloquinolines: Studied for their diverse biological activities.

    Chlorophenyl derivatives: Investigated for their potential therapeutic effects.

The uniqueness of this compound lies in its combined structural features, which may confer distinct biological and chemical properties not observed in other similar compounds.

Properties

Molecular Formula

C24H21ClN2O3S

Molecular Weight

453.0 g/mol

IUPAC Name

(5Z)-5-[9-(4-chlorophenyl)-6,9,11,11-tetramethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C24H21ClN2O3S/c1-12-9-15-17(19-20(28)26-22(30)31-19)21(29)27-18(15)16(10-12)24(4,11-23(27,2)3)13-5-7-14(25)8-6-13/h5-10H,11H2,1-4H3,(H,26,28,30)/b19-17-

InChI Key

FOEXWKGVVYYMPM-ZPHPHTNESA-N

Isomeric SMILES

CC1=CC\2=C3C(=C1)C(CC(N3C(=O)/C2=C\4/C(=O)NC(=O)S4)(C)C)(C)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=CC2=C3C(=C1)C(CC(N3C(=O)C2=C4C(=O)NC(=O)S4)(C)C)(C)C5=CC=C(C=C5)Cl

Origin of Product

United States

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